molecular formula C4F8 B090634 Octafluorocyclobutane CAS No. 115-25-3

Octafluorocyclobutane

Cat. No.: B090634
CAS No.: 115-25-3
M. Wt: 200.03 g/mol
InChI Key: BCCOBQSFUDVTJQ-UHFFFAOYSA-N
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Description

Octafluorocyclobutane, also known as perfluorocyclobutane, is an organofluorine compound with the chemical formula C₄F₈. It is a colorless gas at room temperature and is shipped as a liquefied gas. This compound is the perfluorinated analogue of cyclobutane, where all hydrogen atoms are replaced with fluorine atoms. This compound is known for its chemical stability and low toxicity, making it useful in various industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Tetrafluoroethylene Dimerization: This method is widely used in industrial settings due to its efficiency and high yield. The reaction is carried out in a tubular or batch reactor with temperature control to prevent side reactions. .

Types of Reactions:

    Oxidation: this compound is resistant to oxidation due to the strong C-F bonds.

    Reduction: It can undergo reduction reactions under specific conditions, although these reactions are less common.

    Substitution: The compound can participate in substitution reactions, particularly with halide ions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Octafluorocyclobutane, also known as Perfluorocyclobutane or C4F8, is an organofluorine compound . It is primarily used in the production and processing of semiconductor materials and devices . Its primary targets are the surfaces of these materials and devices, where it serves as a deposition gas and etchant .

Mode of Action

This compound interacts with its targets (semiconductor materials and devices) through a process known as etching . In this process, the compound is used to remove layers from the surface of the semiconductor material, thereby shaping and structuring the material . This interaction results in changes to the physical structure of the semiconductor devices, enabling the creation of intricate and complex designs .

Biochemical Pathways

It plays a crucial role in the technological processes of semiconductor device fabrication . The etching process it facilitates is a key step in these pathways, affecting the downstream production and performance of the semiconductor devices .

Pharmacokinetics

For instance, it is a colorless gas and is often shipped as a liquefied gas . It has a boiling point of -5.8 °C and a melting point of -40.1 °C . These properties impact its volatility, stability, and how it is handled and stored.

Result of Action

The primary result of this compound’s action is the successful etching of semiconductor materials and devices . This etching process enables the creation of intricate designs on the semiconductor material, which is a critical step in the production of semiconductor devices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . Its effectiveness as an etchant can be affected by these factors, as its state (gas or liquid) can change depending on the conditions . Furthermore, it is chemically inert in many situations, but can react violently with strong reducing agents . Therefore, careful control of the environment is necessary to ensure the safe and effective use of this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its quaternary ring structure and the complete substitution of hydrogen atoms with fluorine atoms. This structure provides exceptional chemical stability and low reactivity, making it suitable for specialized applications in the semiconductor industry, refrigeration, and fire suppression .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluorocyclobutane
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InChI

InChI=1S/C4F8/c5-1(6)2(7,8)4(11,12)3(1,9)10
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InChI Key

BCCOBQSFUDVTJQ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F8
Record name OCTAFLUOROCYCLOBUTANE
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Related CAS

25510-99-0
Record name Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID9041811
Record name Octafluorocyclobutane
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Molecular Weight

200.03 g/mol
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Physical Description

Octafluorocyclobutane is a colorless nonflammable gas. It may be harmful by asphyxiation. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used to make other chemicals., Liquid, Non-flammable and non-toxic gas; [Merck Index] Colorless odorless liquefied gas; [Air Liquide America MSDS]
Record name OCTAFLUOROCYCLOBUTANE
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Record name Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro-
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Solubility

0.0236 mg/mL at 25 °C
Record name Octafluorocyclobutane
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CAS No.

115-25-3
Record name OCTAFLUOROCYCLOBUTANE
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Melting Point

-41.4 °C
Record name Octafluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluorocyclobutane
Reactant of Route 2
Octafluorocyclobutane
Reactant of Route 3
Reactant of Route 3
Octafluorocyclobutane

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